An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1H-pyrazolo[3,4-b]pyridine scaffold has garnered significant attention due to its versatile biological activities, serving as a core component in inhibitors of kinases and other enzymes.[1][2] The precise characterization of novel derivatives of this scaffold is paramount to ensure structural integrity, purity, and ultimately, the reliability of downstream biological and pharmacological studies.
This technical guide provides a comprehensive overview of the essential spectroscopic data for the characterization of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone , a key intermediate in the synthesis of various biologically active molecules.[3][4] We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture is the foundation for interpreting spectroscopic data.
IUPAC Name: 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone Synonyms: 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one CAS Number: 872174-88-0 Molecular Formula: C₈H₆FN₃O Molecular Weight: 179.15 g/mol
Caption: Molecular Structure of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For a molecule like 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard method for acquiring high-quality NMR data suitable for structural confirmation.
Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.
Rationale for Experimental Choices:
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Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Crucially, it allows for the observation of exchangeable protons, such as the N-H proton of the pyrazole ring.
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Spectrometer Frequency: A 400 MHz (or higher) spectrometer provides sufficient resolution to resolve the coupling patterns of the aromatic protons, which is essential for unambiguous assignment.[5]
¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~14.50 | br s | 1H | - | NH -1 |
| 8.85 | d | 1H | J = 2.8 Hz | H -4 |
| 8.50 | dd | 1H | J = 9.2, 2.8 Hz | H -6 |
| 2.65 | s | 3H | - | CH ₃ |
Interpretation of ¹H NMR Spectrum:
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The downfield signal at ~14.50 ppm is characteristic of the acidic N-H proton of the pyrazole ring, broadened due to proton exchange.
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The aromatic region displays two distinct signals for the pyridine ring protons. The signal at 8.85 ppm appears as a doublet, consistent with coupling to the fluorine atom at position 5.
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The signal at 8.50 ppm is a doublet of doublets, arising from coupling to both the H-4 proton and the adjacent fluorine atom.
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The sharp singlet at 2.65 ppm, integrating to 3 protons, is unequivocally assigned to the methyl protons of the ethanone group.
¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 192.5 | C =O |
| 155.0 (d, J~250 Hz) | C -5 |
| 148.0 | C -7a |
| 145.0 | C -3 |
| 135.0 (d, J~25 Hz) | C -4 |
| 115.0 (d, J~5 Hz) | C -6 |
| 110.0 | C -3a |
| 27.0 | C H₃ |
Interpretation of ¹³C NMR Spectrum:
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The signal at 192.5 ppm is characteristic of a ketone carbonyl carbon.
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The carbon directly attached to the fluorine atom (C-5) exhibits a large coupling constant (¹JCF ≈ 250 Hz), a hallmark of C-F bonds.[6]
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Other carbons in the pyridine ring (C-4 and C-6) show smaller C-F coupling constants (²JCF and ³JCF respectively).
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The remaining signals are assigned based on established chemical shift predictions for pyrazolo[3,4-b]pyridine systems.[7] The methyl carbon appears upfield around 27.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Caption: A streamlined workflow for acquiring Attenuated Total Reflectance (ATR) IR data.
Rationale for Experimental Choice:
-
ATR (Attenuated Total Reflectance): This technique is rapid, requires minimal sample preparation, and is suitable for solid samples, making it a highly efficient method for routine characterization.[8]
Characteristic IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | N-H Stretch (pyrazole) |
| ~1690 | Strong | C=O Stretch (ketone) |
| 1610, 1580, 1470 | Medium-Strong | C=C and C=N Stretches (aromatic rings) |
| ~1250 | Strong | C-F Stretch |
Interpretation of IR Spectrum:
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A broad absorption in the 3100-3000 cm⁻¹ region is indicative of the N-H stretching vibration of the pyrazole ring.
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The strong, sharp peak around 1690 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the ketone.[9]
-
Multiple peaks in the 1610-1470 cm⁻¹ region are characteristic of the aromatic C=C and C=N bond vibrations within the fused heterocyclic ring system.
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A strong absorption around 1250 cm⁻¹ is typically assigned to the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: A typical workflow for Electrospray Ionization (ESI) Mass Spectrometry.
Rationale for Experimental Choices:
-
ESI (Electrospray Ionization): ESI is a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which simplifies the determination of the molecular weight.[10]
-
High-Resolution MS (HRMS): Using an instrument like an Orbitrap or Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, a critical requirement for the characterization of new chemical entities.[11]
High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated Exact Mass for C₈H₇FN₃O⁺ ([M+H]⁺) | 180.0568 |
| Observed m/z | ~180.0567 |
Interpretation of Mass Spectrum: The primary observation in the ESI+ mass spectrum will be an intense ion peak at an m/z (mass-to-charge ratio) of approximately 180.0567. This corresponds to the protonated molecule, [M+H]⁺. The excellent agreement between the observed accurate mass and the calculated theoretical mass (typically with an error of < 5 ppm) provides strong evidence for the elemental formula C₈H₆FN₃O.[11]
Conclusion
The collective application of NMR, IR, and high-resolution MS provides a self-validating system for the comprehensive characterization of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone. ¹H and ¹³C NMR spectroscopy confirms the precise connectivity of the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and HRMS confirms the elemental composition and molecular weight. This orthogonal dataset establishes an unambiguous structural proof and serves as a reliable reference for quality control in synthetic and medicinal chemistry applications.
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